molecular formula C17H25NO2S2 B2968726 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034484-69-8

3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2968726
CAS No.: 2034484-69-8
M. Wt: 339.51
InChI Key: YAIZPFRANYOPHA-UHFFFAOYSA-N
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Description

3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is an organic compound with the molecular formula C17H25NO2S2 It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, and an oxan-4-ylsulfanyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Methylsulfanyl Phenyl Intermediate: This step involves the introduction of a methylsulfanyl group to a phenyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable phenyl halide reacts with a methylsulfanyl reagent under basic conditions.

    Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a similar nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with a sulfanyl reagent.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction. This can be achieved by reacting the intermediate formed in the previous steps with a suitable amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as the sulfanyl groups may interact with thiol-containing enzymes.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is likely to involve interactions with biological molecules through its sulfanyl groups. These groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is unique due to the presence of both methylsulfanyl and oxan-4-ylsulfanyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZPFRANYOPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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